molecular formula C11H10N2O2 B3104772 3-Ethylquinoxaline-2-carboxylic acid CAS No. 1498983-22-4

3-Ethylquinoxaline-2-carboxylic acid

Cat. No. B3104772
CAS RN: 1498983-22-4
M. Wt: 202.21 g/mol
InChI Key: WNDWZLHGXMAFKQ-UHFFFAOYSA-N
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Description

3-Ethylquinoxaline-2-carboxylic acid is a chemical compound with the molecular formula C11H10N2O2 . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .


Molecular Structure Analysis

The molecular structure of this compound, like other carboxylic acids, incorporates a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the molecule a trigonal planar shape around the carbonyl carbon .


Chemical Reactions Analysis

Quinoxaline derivatives have been shown to demonstrate a wide range of chemical reactions . Carboxylic acids, in general, react with bases to form ionic salts, undergo reactions at the carbonyl bond involving attack by a nucleophile, and can undergo decarboxylation .


Physical And Chemical Properties Analysis

Carboxylic acids, including this compound, are weak acids compared to mineral acids such as hydrochloric, perchloric, nitric, and sulfuric acids . They partially dissociate in aqueous solution to produce the corresponding carboxylate ion .

Future Directions

Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on developing sensitive, fast, and reliable analytical methods for determining quinoxaline derivatives . Additionally, the synthesis and structure-activity relationships of quinoxaline derivatives as inhibitors of certain pathways may be explored .

properties

IUPAC Name

3-ethylquinoxaline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-7-10(11(14)15)13-9-6-4-3-5-8(9)12-7/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDWZLHGXMAFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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